17|A-Deacetyltanghinin
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Overview
Description
17α-Deacetyltanghinin is a cardenolide glycoside that can be isolated from the air-dried leaves of the plant Cerbera odollam . This compound is known for its unique chemical structure and potential biological activities. It has a molecular formula of C30H44O9 and a molecular weight of 548.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method of obtaining 17α-Deacetyltanghinin is through isolation from natural sources, specifically the air-dried leaves of Cerbera odollam . The process involves solvent extraction followed by chromatographic techniques to purify the compound.
Industrial Production Methods: Currently, there are no widely established industrial production methods for 17α-Deacetyltanghinin. The compound is mainly produced in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions: 17α-Deacetyltanghinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
17α-Deacetyltanghinin has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Tanghinin: A closely related cardenolide glycoside with similar biological activities.
Ouabain: Another cardenolide known for its potent cardiotonic effects.
Digitoxin: A well-known cardenolide used in the treatment of heart failure.
Uniqueness: 17α-Deacetyltanghinin is unique due to its specific structural features and the source from which it is isolated. Its distinct chemical structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C30H44O9 |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
3-[(1R,3S,5S,7S,10S,11R,14R,15S,18R)-7-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-18-hydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O9/c1-15-23(32)25(35-4)24(33)26(37-15)38-18-5-8-27(2)17(12-18)13-21-30(39-21)20(27)7-9-28(3)19(6-10-29(28,30)34)16-11-22(31)36-14-16/h11,15,17-21,23-26,32-34H,5-10,12-14H2,1-4H3/t15-,17-,18-,19-,20+,21-,23-,24-,25+,26-,27-,28+,29+,30+/m0/s1 |
InChI Key |
LVGNJQMAMYJAIL-SDRANUSUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@@H](CC[C@@]5([C@]46[C@@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)O)OC)O |
Origin of Product |
United States |
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